molecular formula C14H9FO3 B1320287 2-Benzoyl-5-fluorobenzoic acid CAS No. 142153-72-8

2-Benzoyl-5-fluorobenzoic acid

Cat. No.: B1320287
CAS No.: 142153-72-8
M. Wt: 244.22 g/mol
InChI Key: SAUMKHGIHVGNOW-UHFFFAOYSA-N
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Description

2-Benzoyl-5-fluorobenzoic acid is an organic compound with the molecular formula C14H9FO3 It is a derivative of benzoic acid, where the benzoyl group is substituted at the second position and a fluorine atom at the fifth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins. These intermediates can be further aromatized to form benzoyl fluorides, which can be converted to benzoic acids by adjusting the reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, cyclization, and oxidation under controlled conditions to produce the desired compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-fluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the benzoyl group to other functional groups.

    Substitution: The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-Benzoyl-5-fluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 3-Fluorobenzoic acid
  • 4-Fluorobenzoic acid
  • 2,6-Difluorobenzoic acid

Uniqueness

2-Benzoyl-5-fluorobenzoic acid is unique due to the presence of both a benzoyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in other similar compounds .

Properties

IUPAC Name

2-benzoyl-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUMKHGIHVGNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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